![molecular formula C8H14N2 B3325625 Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole CAS No. 2167778-51-8](/img/structure/B3325625.png)
Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole
Descripción general
Descripción
Decahydrocyclobuta[1,2-c:3,4-c’]dipyrrole is a chemical compound with the formula C8H14N2 and a molecular weight of 138.21 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of Decahydrocyclobuta[1,2-c:3,4-c’]dipyrrole involves complex chemical reactions . The Van Leusen pyrrole reaction is one of the most convenient methods to synthesize pyrrole heterocycles . This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .Chemical Reactions Analysis
Decahydrocyclobuta[1,2-c:3,4-c’]dipyrrole is involved in various chemical reactions . It is used as a π-conjugated, electron donor molecule in BHJ solar cells . The π-conjugated molecules, due to their alternate π-bonds and lower bandgap energy (Egap), possess excellent photovoltaic properties, and large photocurrent generation is obtained upon light absorption .Physical And Chemical Properties Analysis
Decahydrocyclobuta[1,2-c:3,4-c’]dipyrrole has specific physical and chemical properties . It has a predicted density of 1.050±0.06 g/cm3 and a predicted boiling point of 248.7±8.0 °C .Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
- Pyrrolopyridine Derivatives : Pyrrolo[3,4-c]pyridine derivatives, structurally related to decahydrocyclobuta[dipyrrole], exhibit a broad spectrum of pharmacological properties. These derivatives are explored for their potential in treating diseases of the nervous and immune systems and have shown analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Chemical Synthesis and Structural Studies
- Bicyclization Strategy : A novel strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles has been developed. This method involves a sequence of chemical reactions, including Huisgen 1,3-dipole formation and Mumm rearrangement, demonstrating the compound's potential for building molecular complexity (Gao et al., 2016).
- Complex Metal Compounds : The synthesis of dimeric lithium and sodium compounds with decahydrocyclobuta[dipyrrole]-like structures has been reported. These compounds feature unique diamond-shaped cores, highlighting the potential for creating intricate molecular architectures (Jenter & Roesky, 2010).
Photoreactive Properties and Applications
- Photochemical Synthesis : Research has demonstrated the photochemical synthesis of compounds structurally related to decahydrocyclobuta[dipyrrole], which are significant in the formation of various alkaloids and in the study of indole alkaloids (Kaneko et al., 1982).
- DNA Photolyase : Cyclobutane pyrimidine dimers, which are structurally related to decahydrocyclobuta[dipyrrole], are repaired by DNA photolyases. These enzymes utilize visible light to break the cyclobutane ring, indicating a vital role in DNA repair mechanisms (Sancar, 1994).
Miscellaneous Applications
- Electropolymerizable Compounds : Research into electropropolymerizable amido ferrocenyl pyrrole-functionalized dendrimers indicates potential applications in electroactive polymer films. This innovation could be significant for developing new materials in electronics or sensor technology (Martínez et al., 2008).
- 1,3-Dipolar Cycloadditions : The use of azomethine ylides in 1,3-dipolar cycloadditions to produce pyrroles demonstrates a novel chemical reaction space. This method highlights potential applications in the synthesis of heterocyclic compounds and in exploring new facets of ynamide reactivity (Campeau et al., 2021).
Propiedades
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYWLZUPBICXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



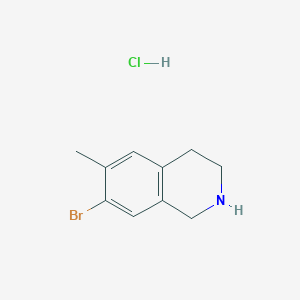
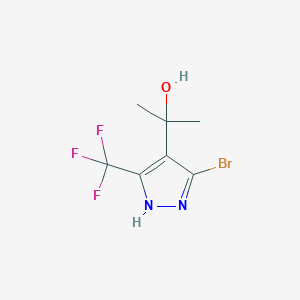
![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)

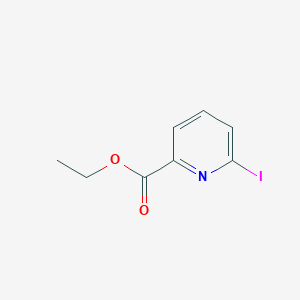

![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
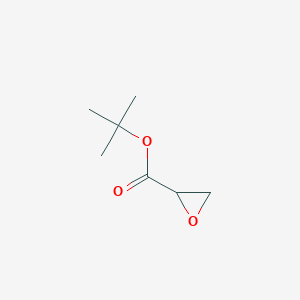
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
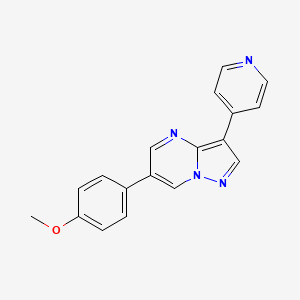
![Octahydro-1h-pyrrolo[2,3-b]pyridine](/img/structure/B3325615.png)
![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)
![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)